3alpha-aminocholestane mechanism of action SHIP1
3alpha-aminocholestane mechanism of action SHIP1
Technical Monograph: 3 -Aminocholestane (3AC) – Mechanism of Action & SHIP1 Modulation
-Aminocholestane Classification: Technical Guide / Research ProtocolExecutive Summary
3
This guide details the molecular mechanism of 3AC, its impact on phosphoinositide signaling (specifically the PI3K/Akt axis), and the paradoxical therapeutic outcomes observed in hematological malignancies. It provides validated experimental protocols for researchers aiming to utilize 3AC as a chemical probe to dissect SHIP1 biology.
Molecular Mechanism of Action
Target Specificity and Binding
SHIP1 is a leukocyte-restricted phosphatase responsible for hydrolyzing the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3 ) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2 ).
-
Compound Identity: 3AC is an aminosteroid derivative.[1][2][3]
-
Binding Mode: Kinetic studies suggest 3AC acts as a competitive inhibitor , binding within or near the catalytic active site of the phosphatase domain.[1][2]
-
Selectivity: 3AC inhibits SHIP1 with an IC
of approximately 2.5 M. Crucially, it shows negligible inhibition of SHIP2 or PTEN even at concentrations as high as 1 mM (Brooks et al., 2010). This selectivity is vital for distinguishing SHIP1-mediated effects from general phosphoinositide dysregulation.
The "Two-PIP" Hypothesis and Akt Signaling
The canonical view suggests that inhibiting SHIP1 should increase PI(3,4,5)P3 levels, thereby hyper-activating Akt (PKB). However, 3AC treatment often leads to apoptosis in multiple myeloma (MM) cells. This is explained by the "Two-PIP Hypothesis":
-
Full activation of Akt requires binding of PI(3,4,5)P3 to its PH domain (translocation) andPI(3,4)P2 (often generated by SHIP1) for sustained activity or specific isoform activation.
-
By blocking SHIP1, 3AC depletes the PI(3,4)P2 pool.
-
Without PI(3,4)P2, Akt signaling may be perturbed or insufficient to maintain survival in specific cancer contexts, triggering apoptosis.
Pathway Visualization
The following diagram illustrates the divergence in signaling caused by 3AC inhibition of SHIP1.
Figure 1: Mechanism of SHIP1 inhibition by 3AC.[2][4] Note the blockade of PI(3,4)P2 generation, which can disrupt sustained Akt signaling in specific cellular contexts.
Experimental Protocols
In Vitro Malachite Green Phosphatase Assay
This protocol validates the inhibitory capacity of 3AC against recombinant SHIP1. It relies on the colorimetric detection of free phosphate liberated from the substrate.[4]
Materials:
-
Recombinant SHIP1 enzyme (human or murine).
-
Substrate: PI(3,4,5)P3-diC8 (water-soluble analog).
-
Inhibitor: 3AC (dissolved in Ethanol or DMSO; Note: Free base is insoluble in water).
-
Malachite Green Reagent (e.g., Echelon Biosciences or homemade).
Protocol Steps:
-
Preparation: Dilute SHIP1 enzyme to 0.5 µg/mL in reaction buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 10 mM MgCl
). -
Inhibitor Incubation: Add 3AC at varying concentrations (0.1 µM – 100 µM) to the enzyme solution. Include a "Solvent Only" control (0 µM 3AC) and a "No Enzyme" blank.
-
Equilibration: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.
-
Reaction Start: Add PI(3,4,5)P3 substrate (final concentration 50–100 µM).
-
Incubation: Incubate at 37°C for 20 minutes.
-
Termination/Detection: Add Malachite Green solution to quench the reaction. Incubate for 15 minutes at RT for color development.
-
Readout: Measure absorbance at 620 nm.
-
Analysis: Calculate % Inhibition relative to the Solvent Only control.
Data Interpretation (Expected Values):
| Enzyme | 3AC Conc.[2][4][5] | Expected Outcome |
| SHIP1 | 10 µM | > 50% Inhibition |
| SHIP1 | 100 µM | ~100% Inhibition |
| SHIP2 | 100 µM | < 5% Inhibition (Negligible) |
| PTEN | 100 µM | < 5% Inhibition (Negligible) |
Cellular Viability & Apoptosis Assay (Multiple Myeloma Model)
This protocol assesses the biological impact of SHIP1 inhibition in SHIP1-expressing cancer cells (e.g., OPM2 or KG-1 cell lines).
Workflow Visualization:
Figure 2: Experimental workflow for assessing 3AC cytotoxicity in hematological malignancy models.
Protocol Steps:
-
Seeding: Plate OPM2 or KG-1 cells in 96-well plates at a density of 20,000 cells/well in RPMI-1640 + 10% FBS.
-
Treatment: Treat cells with 3AC.[2][4][5][6] A typical dose-response range is 1 µM to 20 µM.
-
Critical Control: Use a vehicle control (Ethanol/DMSO) matched to the highest volume used in the treatment group.
-
-
Duration: Incubate for 24 to 48 hours.
-
Readout (Apoptosis): Wash cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.
-
Result: 3AC treatment should result in a dose-dependent increase in Annexin V+ cells (early apoptosis) compared to vehicle.
Therapeutic Implications & Applications
Hematological Malignancies
While SHIP1 is a negative regulator of proliferation, its inhibition by 3AC paradoxically treats certain cancers.[4]
-
Multiple Myeloma (MM): 3AC reduces MM tumor growth in vivo.[5] The mechanism involves the disruption of the PI(3,4)P2 pool required for Akt survival signaling, or the toxic accumulation of PIP3 (Brooks et al., 2010).
-
Acute Myeloid Leukemia (AML): In SHIP1+ AML lines (e.g., KG-1), 3AC promotes apoptosis.[2][4]
Immunomodulation
SHIP1 limits the size of the Myeloid Immunoregulatory (MIR) cell compartment.
-
Granulopoiesis: 3AC treatment in vivo (mice) significantly expands granulocyte production and aids recovery after myelosuppression (e.g., radiation).[4]
-
Vaccine Adjuvant Potential: Transient inhibition of SHIP1 can boost the priming of T-cell responses by enhancing dendritic cell function.
References
-
Brooks, R., Fuhler, G. M., Iyer, S., Smith, M. J., Park, M. Y., Keating, M. J., ... & Kerr, W. G. (2010). SHIP1 inhibition increases immunoregulatory capacity and triggers apoptosis of hematopoietic cancer cells.[2] The Journal of Immunology, 184(7), 3582-3589.
-
Ong, C. J., Ming-Lum, A.,nodwell, M., ... & Mui, A. L. (2007). Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells.[7] Blood, 110(6), 1942-1949. (Cited for structural context of SHIP1 ligands).
-
Kerr, W. G. (2011). Inhibitor and activator: dual roles for SHIP1 in immunity and cancer. Annals of the New York Academy of Sciences, 1217(1), 1-17.
Sources
- 1. Aminocholestane and Aminoandrostane Inhibitors of the SH2 Domain-Containing Inositol 5'-Phosphatase (SHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHIP1 Inhibition Increases Immunoregulatory Capacity and Triggers Apoptosis of Hematopoietic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
